molecular formula C19H23N5O3 B6484949 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide CAS No. 899945-16-5

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide

Cat. No.: B6484949
CAS No.: 899945-16-5
M. Wt: 369.4 g/mol
InChI Key: PDVOCPFJNLXEMV-UHFFFAOYSA-N
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Description

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide (CAS 899945-16-5) is a high-purity pyrazolo[3,4-d]pyrimidine derivative offered for research applications. This compound, with the molecular formula C₁₉H₂₃N₅O₃ and a molecular weight of 369.42 g/mol, is a member of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery . Pyrazolo[3,4-d]pyrimidine scaffolds are recognized as privileged structures in the development of kinase inhibitors . Specifically, related compounds within this structural class have been investigated for their potential to inhibit key biological targets, such as the Serum- and Glucocorticoid-regulated Kinase 1 (SGK1) . Inhibition of SGK1 is a promising therapeutic strategy for targeting conditions involving abnormal cell proliferation, including certain cancers (e.g., prostate cancer, breast cancer), cardiovascular diseases, and neurological disorders . The structural features of this benzamide derivative—including the tert-butyl group and the isopropoxybenzamide moiety—are designed to optimize its interaction with enzyme active sites and improve its physicochemical properties. This product is intended for research purposes only and is not intended for human or animal use. It is available for purchase in various milligram quantities to support laboratory-scale investigations .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-12(2)27-14-8-6-13(7-9-14)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)19(3,4)5/h6-12H,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVOCPFJNLXEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article reviews existing research on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group and a propan-2-yloxybenzamide moiety. Its molecular formula is C18H21N5O3C_{18}H_{21}N_{5}O_{3} with a molecular weight of approximately 371.4 g/mol.

PropertyValue
Molecular FormulaC18H21N5O3C_{18}H_{21}N_{5}O_{3}
Molecular Weight371.4 g/mol
CAS Number899995-28-9

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. The compound binds to the active site of CDKs, preventing substrate interaction and thereby inhibiting cell proliferation.

Anticancer Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that related compounds can effectively inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under discussion has been noted for its potential in targeting ovarian cancer cells by inhibiting Aldehyde Dehydrogenase 1A (ALDH1A), which is associated with cancer stem cell properties.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

  • Aldehyde Dehydrogenase (ALDH) : Inhibitors of ALDH are being explored as adjuncts in chemotherapy regimens due to their role in modulating drug metabolism and resistance.
  • Cyclin-dependent Kinases (CDKs) : As mentioned earlier, the inhibition of CDKs can halt the progression of the cell cycle in malignant cells.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives exhibit IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines. Compounds showing IC90 values between 3.73 to 4.00 μM indicate promising potency against tumor cells while maintaining low cytotoxicity towards normal human cells like HEK-293 .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound towards its targets, revealing potential competitive inhibition patterns against CDKs and other relevant enzymes.
  • Potential Therapeutic Applications : The compound's ability to inhibit key enzymes involved in cancer progression suggests that it could be developed further as a therapeutic agent for various cancers, particularly those resistant to conventional therapies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Name / CAS / Reference Substituents (Pyrazolo[3,4-d]pyrimidine Core) Benzamide Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1-tert-butyl 4-(propan-2-yloxy) C₂₁H₂₄N₅O₃* ~394.4† Ether linkage (isopropoxy) enhances lipophilicity; tert-butyl improves binding sterics
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide (CAS 899995-28-9) 1-tert-butyl 2,4-dimethoxy C₁₈H₂₁N₅O₄ 371.4 Electron-donating methoxy groups may increase solubility but reduce metabolic stability
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide (CAS 919840-96-3) 1-tert-butyl 2,6-difluoro C₁₆H₁₅F₂N₅O₂ 347.32 Fluorine atoms enhance electronegativity and metabolic stability
4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-35-3) 1-phenyl 4-tert-butyl C₂₂H₂₁N₅O₂ 387.4 Phenyl group introduces aromatic interactions; tert-butyl on benzamide modifies steric effects
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-(dimethylamino)benzylidene)acetohydrazide (5a) 1-phenyl, 3,6-dimethyl 4-(dimethylamino)benzylidene C₂₅H₂₆N₈O₂ 486.5 Hydrazide linker and dimethylamino group may enhance solubility and hydrogen bonding

Q & A

Basic Research Questions

Q. What are the key structural features of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide, and how do they influence its reactivity?

  • The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group at position 1, a keto group at position 4, and a benzamide moiety substituted with a propan-2-yloxy group. The tert-butyl group enhances steric stability, while the propan-2-yloxy group influences solubility and hydrogen-bonding interactions. Structural analogs suggest that these substituents modulate interactions with biological targets like kinases .
  • Methodological Insight : Use X-ray crystallography or computational modeling (e.g., DFT) to confirm 3D conformation and predict reactive sites. Compare with analogs in and for SAR analysis.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Synthesis typically involves multi-step reactions: (1) formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation, (2) introduction of the tert-butyl group via alkylation, and (3) coupling with 4-(propan-2-yloxy)benzamide. Key parameters include:

  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility .
  • Catalysts : Palladium complexes for cross-coupling steps .
  • Temperature : Controlled heating (60–80°C) to minimize side reactions .
    • Methodological Insight : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • FTIR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Methodological Insight : Use deuterated solvents (e.g., DMSO-d6) for NMR and compare spectral data with structurally similar compounds in and .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Kinase Inhibition Assays : Test against CDKs or other kinases due to structural similarity to known inhibitors .
  • Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity .
  • Methodological Insight : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments to assess data consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Hypothesis : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability.
  • Methodological Insight :

  • Repeat assays under standardized conditions (e.g., fixed pH, temperature).
  • Validate compound stability via LC-MS before and after incubation in assay buffers .
  • Compare results with analogs in and to identify structural determinants of activity.

Q. What strategies enhance regioselectivity during the introduction of the tert-butyl group?

  • Approach : Use bulky bases (e.g., DBU) to direct alkylation to the pyrazole nitrogen.
  • Methodological Insight :

  • Screen solvents (e.g., THF vs. DMF) to favor kinetic vs. thermodynamic control .
  • Employ protecting groups (e.g., Boc) for sensitive functional groups during alkylation .

Q. How can derivative design improve pharmacokinetic properties like metabolic stability?

  • Strategies :

  • Replace the propan-2-yloxy group with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Introduce polar groups (e.g., hydroxyl) to enhance aqueous solubility .
    • Methodological Insight :
  • Conduct metabolic stability assays in liver microsomes.
  • Use in silico tools (e.g., SwissADME) to predict logP and CYP interactions .

Q. What mechanistic studies are needed to elucidate the compound’s mode of action?

  • Approach :

  • Isotopic Labeling : Synthesize 13C/15N-labeled analogs to track metabolic pathways via MS .
  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
    • Methodological Insight : Validate docking results with SPR (surface plasmon resonance) to measure binding kinetics .

Q. How can catalytic systems be optimized for sustainable large-scale synthesis?

  • Recommendations :

  • Replace traditional solvents with green alternatives (e.g., cyclopentyl methyl ether) .
  • Use immobilized catalysts (e.g., Pd/C) for recyclability .
  • Implement flow chemistry to enhance heat/mass transfer .
    • Methodological Insight : Perform life-cycle assessment (LCA) to compare environmental impact of synthetic routes .

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